molecular formula C4H5ClOS2 B14637350 1,3-dithiolane-2-carbonyl Chloride CAS No. 56380-59-7

1,3-dithiolane-2-carbonyl Chloride

Cat. No.: B14637350
CAS No.: 56380-59-7
M. Wt: 168.7 g/mol
InChI Key: ZGJFDDFHUWWJMS-UHFFFAOYSA-N
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Description

1,3-Dithiolane-2-carbonyl chloride (CAS 56380-59-7) is a specialized acid chloride reagent of significant interest in synthetic organic chemistry. Its core structure is based on the 1,3-dithiolane heterocycle, which is renowned for its stability across a wide range of pH conditions and resistance to nucleophiles and hydride reducing agents . This compound serves as a key building block for the introduction of the 1,3-dithiolane moiety into more complex molecular architectures. The primary research value of 1,3-Dithiolane-2-carbonyl chloride lies in its application as a versatile synthetic intermediate. The highly reactive carbonyl chloride group allows for facile acylation reactions with various nucleophiles, such as amines and alcohols, to generate novel amide or ester derivatives. These products can be further functionalized, leveraging the unique reactivity of the dithiolane ring. The 1,3-dithiolane group itself is classically known as a protected form of a carbonyl , and its deprotection to regenerate the parent carbonyl compound can be achieved using reagents such as mercury(II) salts or iodine with hydrogen peroxide . Furthermore, the ring can be deprotonated at the 2-position with strong bases to generate nucleophilic carb anions (umpolung), a fundamental strategy known as the Corey-Seebach approach . This enables the construction of new carbon-carbon bonds, making 1,3-dithiolane derivatives invaluable in the synthesis of complex natural products and other target molecules . This product is strictly for Research Use Only and is intended for laboratory research or industrial applications. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Properties

CAS No.

56380-59-7

Molecular Formula

C4H5ClOS2

Molecular Weight

168.7 g/mol

IUPAC Name

1,3-dithiolane-2-carbonyl chloride

InChI

InChI=1S/C4H5ClOS2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2

InChI Key

ZGJFDDFHUWWJMS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Reagents and Conditions

In a seminal patent, 1,3-dithiolane-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((ClCO)₂O) under anhydrous conditions. The reaction typically employs dichloromethane (DCM) or diethyl ether as a solvent, with reflux temperatures (40–60°C) and reaction times of 4–6 hours. A catalytic amount of N,N-dimethylformamide (DMF) may accelerate the reaction by facilitating the generation of a reactive acyloxyphosphonium intermediate.

Reaction Mechanism

The chlorination proceeds via nucleophilic acyl substitution:

  • Thionyl chloride reacts with the carboxylic acid to form an intermediate mixed anhydride.
  • Subsequent displacement of the leaving group (HSO₃⁻) by chloride yields the acid chloride.

The process is highly efficient, with reported yields exceeding 85%. However, rigorous exclusion of moisture is critical to prevent hydrolysis of the acid chloride back to the carboxylic acid.

Practical Considerations

  • Safety : Thionyl chloride releases toxic SO₂ and HCl gases, necessitating use in a fume hood.
  • Purification : Distillation under reduced pressure (20–30 mmHg) isolates the product as a pale-yellow liquid.

Cyclization of 1,2-Disulfenyl Chlorides with Carbonyl Precursors

An alternative route involves constructing the dithiolane ring concurrently with the carbonyl chloride group. This method, reported in the Journal of Organic Chemistry, utilizes 1,2-disulfenyl chlorides and aldehydes.

Reaction Design

The reaction of 1,2-disulfenyl chloride (RSSCl) with an aldehyde (RCHO) in the presence of active methylene compounds (e.g., malononitrile) facilitates cyclization to form 2-carbonyl-1,3-dithiolanes. Subsequent chlorination of the carbonyl group (e.g., using PCl₅) yields the target compound.

Key Steps

  • Nucleophilic Attack : The aldehyde carbonyl is attacked by the sulfur nucleophile from the disulfenyl chloride.
  • Ring Closure : Intramolecular cyclization forms the 1,3-dithiolane ring.
  • Chlorination : Phosphorus pentachloride (PCl₅) converts the ketone intermediate to the acid chloride.

Optimization and Challenges

  • Yield : Initial reports indicate moderate yields (60–72%) due to competing side reactions, such as oligomerization of disulfenyl chlorides.
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates by stabilizing ionic intermediates.

Trichloromethyl Compounds and 1,3-Propanedithiol Derivatives

A less conventional but efficient method involves trichloromethyl precursors reacting with disodium 1,3-propanedithiolate in dimethylformamide (DMF).

Reaction Overview

Trichloromethyl ketones or aldehydes undergo nucleophilic substitution with 1,3-propanedithiolate, forming the dithiolane ring. Subsequent oxidation or chlorination introduces the carbonyl chloride group.

Catalytic Enhancements

The addition of SnCl₂·2H₂O as a catalyst significantly improves reaction efficiency by promoting the formation of the dithiolate anion. Yields of 70–80% have been reported for analogous dithiolane syntheses.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages Limitations
Carboxylic Acid Chlorination SOCl₂, (ClCO)₂O Reflux, 4–6 hrs 85–90% High purity, scalability Hazardous gas emission
Cyclization 1,2-Disulfenyl chlorides, PCl₅ RT to 60°C, 12–24 hrs 60–72% Atom economy, one-pot synthesis Side reactions, moderate yields
Trichloromethyl Route SnCl₂·2H₂O, DMF 80°C, 6–8 hrs 70–80% Chemoselective, mild conditions Requires trichloromethyl precursors

Mechanism of Action

Comparison with Similar Compounds

Structural Analysis

  • 1,3-Dithiolane-2-carbonyl chloride: Features a saturated 1,3-dithiolane ring with two sulfur atoms, enhancing its ability to participate in sulfur-sulfur bond-forming reactions.
  • 3-Methylthiophene-2-carbonyl chloride : Contains an aromatic thiophene ring, which stabilizes the molecule via resonance. The methyl group at the 3-position sterically hinders electrophilic attacks, making it less reactive than the dithiolane analog but more suited for controlled syntheses in drug development .
  • 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride : Incorporates a strained cyclopropane ring and electron-withdrawing chlorine substituents. These features increase electrophilicity, favoring reactivity in pesticide synthesis (e.g., etaconazole, propiconazole derivatives) .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1,3-dithiolane-2-carbonyl chloride, and what parameters critically influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via the reaction of 1,2-disulfenyl chlorides (e.g., 1,2-ethanedisulfenyl chloride) with aldehydes or active methylene compounds. Key parameters include:

  • Reactant stoichiometry : A 1:1 molar ratio of disulfenyl chloride to aldehyde minimizes byproducts.

  • Catalysts : Lewis acids like ZnCl₂ may accelerate cyclization.

  • Temperature : Reactions typically proceed at 0–25°C to control exothermicity.

  • Solvent : Anhydrous dichloromethane or THF ensures stability of intermediates.

  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity .

    Table 1 : Example Reaction Conditions from Literature

    Disulfenyl ChlorideAldehydeSolventTemp (°C)Yield (%)
    1,2-EthanedisulfenylPropionaldehydeDCM2578
    1,2-PropanedisulfenylPhenylacetaldehydeTHF065

Q. How can researchers characterize the purity and structural integrity of 1,3-dithiolane-2-carbonyl chloride using spectroscopic methods?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for dithiolane ring protons (δ 3.2–3.8 ppm, multiplet) and carbonyl resonance (δ 170–175 ppm in ¹³C NMR).
  • Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
  • IR Spectroscopy : Confirm carbonyl stretch (~1750 cm⁻¹) and C-S bonds (650–750 cm⁻¹).
  • Mass Spectrometry : ESI-MS should show [M+Cl]⁻ or [M+H]⁺ peaks matching the molecular formula (C₃H₃ClOS₂).
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 220 nm .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of 1,3-dithiolane-2-carbonyl chloride, and how can kinetic studies validate these mechanisms?

  • Methodological Answer :

  • Proposed Mechanism : The reaction proceeds via nucleophilic attack of the aldehyde oxygen on the disulfenyl chloride, followed by cyclization and elimination of HCl.
  • Experimental Validation :
  • Isotopic Labeling : Use ¹⁸O-labeled aldehydes to track oxygen incorporation into the carbonyl group.
  • Kinetic Profiling : Monitor intermediate formation via in situ FTIR or stopped-flow techniques to determine rate constants.
  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) can model transition states and activation barriers .

Q. How should researchers address contradictions in reported NMR chemical shifts for 1,3-dithiolane-2-carbonyl chloride across different solvents?

  • Methodological Answer :

  • Systematic Solvent Screening : Acquire ¹H/¹³C NMR data in solvents of varying polarity (CDCl₃, DMSO-d₆, acetone-d₆) to identify solvent-specific shifts.
  • Concentration Effects : Test at 1–10 mM to rule out aggregation-induced shifts.
  • Reference Standards : Compare against structurally analogous compounds (e.g., 1,3-dithiolane-2-carboxaldehyde) to validate assignments .

Q. What in vitro and in vivo models are appropriate for evaluating the nematicidal activity of 1,3-dithiolane-2-carbonyl chloride derivatives?

  • Methodological Answer :

  • In Vitro Assays :
  • Caenorhabditis elegans : Expose L4 larvae to 0.1–100 µM derivatives in agar plates; measure mortality/paralysis at 24–72 hours.
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method to identify mode of action.
  • In Vivo Models :
  • Plant-Parasitic Nematodes : Apply derivatives to soil infested with Meloidogyne incognita; assess root gall formation after 30 days.
  • Dose-Response Curves : Use probit analysis to calculate LC₅₀ values and structure-activity relationships (SAR) .

Key Notes for Experimental Design

  • Safety : Handle 1,3-dithiolane-2-carbonyl chloride in a fume hood due to its reactivity and potential HCl release. Use PPE (gloves, goggles) and refer to safety protocols for chlorinated compounds .
  • Data Reproducibility : Document solvent purity, humidity levels, and reaction scales to minimize variability.
  • Advanced Tools : Leverage computational tools (e.g., Gaussian, PubChem data) to predict reactivity and optimize synthesis .

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